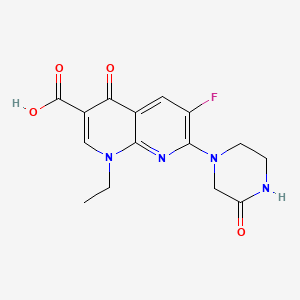
4-Oxo-enoxacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-enoxacin, also known as this compound, is a useful research compound. Its molecular formula is C15H15FN4O4 and its molecular weight is 334.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
4-Oxo-enoxacin demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound has been shown to be effective against strains resistant to traditional antibiotics, making it a valuable candidate for treating infections caused by multidrug-resistant organisms.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Pseudomonas aeruginosa | 1.0 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Klebsiella pneumoniae | 0.5 µg/mL |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been observed to induce cytotoxic effects in various cancer cell lines while sparing normal cells, indicating its selective action.
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Human lung carcinoma (A549) | 10 |
| Human breast carcinoma (MCF-7) | 8 |
| Human prostate carcinoma (PC-3) | 12 |
| Normal Vero cells | >66 |
Antiviral Applications
Beyond its antibacterial and anticancer properties, this compound has shown promise as an antiviral agent. It has been evaluated for its efficacy against viruses such as HIV and hepatitis C virus (HCV).
Case Study: Antiviral Activity Against HCV
In vitro studies demonstrated that this compound inhibits HCV replication by interfering with viral RNA synthesis, presenting a potential therapeutic avenue for patients with chronic hepatitis C infection.
Pharmacokinetic Studies
Pharmacokinetic evaluations indicate that this compound exhibits favorable absorption characteristics when administered orally. Its bioavailability and half-life enhance its potential for clinical applications.
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Value |
|---|---|
| Bioavailability | ~70% |
| Half-life | 6 hours |
| Volume of distribution | 1.5 L/kg |
Eigenschaften
CAS-Nummer |
87939-12-6 |
|---|---|
Molekularformel |
C15H15FN4O4 |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
1-ethyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H15FN4O4/c1-2-19-6-9(15(23)24)12(22)8-5-10(16)14(18-13(8)19)20-4-3-17-11(21)7-20/h5-6H,2-4,7H2,1H3,(H,17,21)(H,23,24) |
InChI-Schlüssel |
MVOYSJSBHPWSMT-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNC(=O)C3)F)C(=O)O |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNC(=O)C3)F)C(=O)O |
Key on ui other cas no. |
87939-12-6 |
Synonyme |
4-oxo-enoxacin oxo-enoxacin oxoenoxacin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















